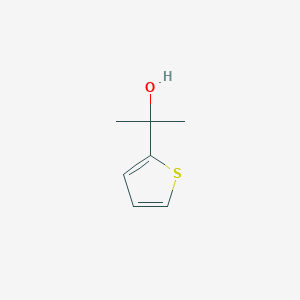

2-(Thiophen-2-yl)propan-2-ol

Description

The exact mass of the compound 2-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTAVQQTGWOIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277426 | |

| Record name | 2-(thiophen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-62-4 | |

| Record name | 5331-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(thiophen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Thiophen-2-yl)propan-2-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Thiophen-2-yl)propan-2-ol: Structural Dynamics and Synthetic Utility

[1]

Executive Summary & Molecular Architecture

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, represents a critical scaffold in medicinal chemistry.[1] It serves as a bioisostere for 2-phenylpropan-2-ol , where the thiophene ring replaces the benzene moiety. This substitution alters the metabolic profile and lipophilicity (logP) of the parent compound while retaining steric equivalence.

Structurally, the molecule features a tertiary alcohol directly attached to the C2 position of a thiophene ring. The electron-rich nature of the thiophene sulfur atom significantly influences the stability of the adjacent carbocation, making this compound highly susceptible to acid-catalyzed dehydration—a property that dictates handling and storage protocols.

Physicochemical Profile

The following data summarizes the core physical properties. Note that due to the propensity for dehydration, high-purity isolation requires careful thermal management.

| Property | Value | Notes |

| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol | |

| Molecular Formula | C₇H₁₀OS | |

| Molecular Weight | 142.22 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low-melting solid (approx.[1] MP < 30°C) |

| Boiling Point | ~85–90 °C @ 10 mmHg | Extrapolated from derivatives; decomposes at atm.[1] pressure |

| Density | 1.08 g/mL (Predicted) | |

| LogP | ~1.8 | Moderately lipophilic |

| Solubility | Soluble in Et₂O, DCM, MeOH | Sparingly soluble in water |

Synthetic Methodologies

Two primary routes exist for synthesis: Nucleophilic Addition (Grignard) and Lithiation . The Grignard route is preferred for scale-up due to reagent stability.

Method A: Grignard Addition (Recommended)

This protocol utilizes the reaction between methylmagnesium bromide and 2-acetylthiophene.

Reagents:

-

2-Acetylthiophene (1.0 eq)[1]

-

Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 eq)[1]

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Saturated Ammonium Chloride (NH₄Cl)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert Argon atmosphere.

-

Solvation: Charge the flask with 2-acetylthiophene dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

-

Addition: Add MeMgBr dropwise over 30 minutes. The exotherm must be controlled to prevent spontaneous dehydration of the forming alkoxide.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

-

Quench (Critical Step): Cool back to 0 °C. Quench slowly with saturated aqueous NH₄Cl. Do not use HCl , as strong acid will instantly dehydrate the product to 2-isopropenylthiophene.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at < 40 °C.

Method B: Lithiation Route

Useful when starting from unsubstituted thiophene.

-

Treat thiophene with n-BuLi at -78 °C to generate 2-thienyllithium.[1]

-

Trap with acetone (dimethyl ketone).

-

Quench with water/NH₄Cl.

Visualization: Synthetic Pathways

Caption: Synthetic workflow highlighting the critical quench step to avoid acid-catalyzed elimination.

Chemical Reactivity & Mechanistic Insights[2][3]

The defining chemical property of 2-(thiophen-2-yl)propan-2-ol is its lability toward dehydration .[1]

Acid-Catalyzed Dehydration (E1 Mechanism)

The thiophene ring is electron-rich (π-excessive). When the hydroxyl group is protonated, water leaves to form a tertiary carbocation. This cation is exceptionally stable due to resonance delocalization of the positive charge into the thiophene sulfur atom. Consequently, elimination of a β-proton occurs rapidly to form the alkene.

Mechanism Steps:

-

Ionization: Loss of H₂O yields the tertiary carbocation (Rate Determining Step).

-

Elimination: Loss of H⁺ from a methyl group forms the alkene double bond.

Visualization: Dehydration Pathway

Caption: E1 elimination mechanism driven by the stability of the thienyl carbocation.[1]

Applications in Drug Discovery[7][8]

Bioisosterism

In drug design, the thiophene ring is often used as a bioisostere for a phenyl group.[5][6] The 2-(thiophen-2-yl)propan-2-ol moiety mimics the spatial arrangement of 2-phenylpropan-2-ol (a common metabolic motif or structural anchor).[1]

-

Electronic Effects: Thiophene is more electron-rich than benzene, potentially increasing cation-π interactions with receptor binding sites.[1]

-

Metabolism: The thiophene sulfur is susceptible to S-oxidation or ring-opening metabolic pathways, offering a different toxicity/clearance profile than the phenyl analog.

Case Study: Martinelline Alkaloids

Recent research has explored thiophene bioisosteres of the pyrrolo[3,2-c]quinoline framework found in Martinelline alkaloids.[5][6] The incorporation of the thiophene-alcohol motif is used to fine-tune receptor affinity (e.g., NMDA receptors) by altering the electronic distribution while maintaining the "bulky alcohol" pharmacophore required for binding pockets.

References

Sources

- 1. methyl carbinol [stenutz.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

2-(2-Thienyl)-2-propanol physical and chemical properties

Executive Summary

2-(2-Thienyl)-2-propanol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a tertiary alcohol featuring a thiophene heterocycle.[1] It serves as a critical intermediate in the synthesis of functionalized thiophene derivatives, specifically 2-isopropenylthiophene , a monomer used in conductive polymers and advanced photo-resists. This guide details the physicochemical profile, validated synthetic protocols, and spectroscopic signatures of the compound, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Characterization

The compound consists of a thiophene ring substituted at the C2 position by a 2-hydroxy-2-propyl group. The tertiary alcohol moiety is benzylic-like (thienylic), imparting significant reactivity toward acid-catalyzed dehydration.

| Property | Data |

| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |

| Common Synonyms | Dimethyl(2-thienyl)carbinol; |

| CAS Number | 5331-62-4 |

| Molecular Formula | |

| Molecular Weight | 142.22 g/mol |

| SMILES | CC(C)(O)c1cccs1 |

| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |

Physical & Chemical Properties

2-(2-Thienyl)-2-propanol typically exists as a low-melting solid or viscous liquid at room temperature, owing to the disrupting effect of the gem-dimethyl group on crystal packing compared to planar thiophene derivatives.

| Parameter | Value / Description | Notes |

| Physical State | Low-melting solid or colorless oil | MP is approx. 30–35 °C (Analogous to Cumyl alcohol) |

| Boiling Point | ~221 °C (760 mmHg) | Predicted value; typically distilled under vacuum (e.g., 85–90 °C @ 10 mmHg) |

| Density | ~1.08 – 1.12 g/cm³ | Estimated based on thiophene ethanol analogs |

| Solubility | Soluble in EtOH, Et₂O, DCM, Toluene | Lipophilic; sparingly soluble in water |

| pKa | ~16–17 (Alcohol OH) | Typical for tertiary alcohols |

| Refractive Index | High index due to aromatic thiophene ring |

Synthesis & Production

The most robust synthetic route involves the Grignard addition of methylmagnesium halide to 2-acetylthiophene. This method is preferred over the reaction of 2-thienylmagnesium bromide with acetone due to the lower cost and higher stability of 2-acetylthiophene.

Reaction Mechanism

The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The tetrahedral alkoxide intermediate is subsequently quenched with weak acid to yield the tertiary alcohol.

Figure 1: Grignard synthesis pathway for 2-(2-Thienyl)-2-propanol.

Experimental Protocol (Laboratory Scale)

Reagents:

-

2-Acetylthiophene (1.0 eq)

-

Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated Ammonium Chloride (

)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (

or Ar). -

Reagent Prep: Charge the flask with MeMgBr solution. Cool to 0 °C in an ice bath.

-

Addition: Dissolve 2-acetylthiophene in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.

-

Quench: Cool back to 0 °C. Cautiously quench with saturated aqueous

. Caution: Vigorous gas evolution (methane). -

Extraction: Extract the aqueous layer with Diethyl Ether (

). Combine organics, wash with brine, and dry over anhydrous -

Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the pure alcohol.

Spectroscopic Characterization

Validation of the structure is achieved through NMR and IR spectroscopy.[2][3] The lack of a carbonyl peak and the presence of a hydroxyl stretch are diagnostic.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.18 | dd ( | 1H | Thiophene H-5 |

| 6.94 | dd ( | 1H | Thiophene H-3 |

| 6.92 | dd ( | 1H | Thiophene H-4 |

| 2.10 | Broad s | 1H | –OH (Exchangeable) |

| 1.68 | Singlet | 6H | Gem-dimethyl ( |

Infrared (IR) Spectroscopy

-

3350–3450 cm⁻¹ : Broad O–H stretch (Intermolecular H-bonding).

-

2970–2990 cm⁻¹ : C–H stretch (Methyl groups).

-

~700 cm⁻¹ : C–S–C ring breathing mode (Characteristic of thiophene).

-

Absence : No strong C=O stretch at 1660 cm⁻¹ (confirms conversion of ketone).

Reactivity Profile: Dehydration

The most significant chemical property of 2-(2-Thienyl)-2-propanol is its facile dehydration. Like cumyl alcohol, the carbocation intermediate is stabilized by the aromatic ring, making elimination to the alkene (2-isopropenylthiophene ) extremely fast under acidic conditions.

Dehydration Mechanism

Treatment with catalytic acid (e.g.,

Figure 2: Acid-catalyzed dehydration pathway.

Application Note: This reaction is often performed in toluene with a Dean-Stark trap to remove water azeotropically, driving the equilibrium toward the alkene.

Safety & Handling

-

Hazards : As a thiophene derivative, it should be treated as a potential irritant to skin, eyes, and the respiratory tract.

-

Flammability : Combustible.[4] Keep away from open flames.

-

Storage : Store in a cool, dry place under inert gas. Tertiary alcohols are generally stable but can dehydrate upon prolonged exposure to heat or acidic impurities.

-

SDS Summary :

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).[5]

-

References

-

PubChem Compound Summary . 2-(Thiophen-2-yl)propan-2-ol (CID 220065).[1] National Center for Biotechnology Information. [Link][1]

- Goncalves, et al.Synthesis of Thiophene Derivatives via Grignard Reagents. Journal of Heterocyclic Chemistry. (General reference for Grignard protocols on thiophenes).

Sources

Technical Characterization Guide: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4)

[1]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol , commonly referred to as dimethyl(2-thienyl)carbinol , is a tertiary alcohol featuring a thiophene heterocycle. It serves as a critical building block in medicinal chemistry, particularly as a precursor for introducing the 2-(2-thienyl)propan-2-yl motif into bioactive scaffolds. Its utility stems from the reactivity of the tertiary hydroxyl group, which readily undergoes dehydration to form alkenyl thiophenes or substitution reactions to generate quaternary centers.

This guide details the physicochemical properties, validated synthesis routes, and spectroscopic signatures required for the precise identification and handling of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 5331-62-4 |

| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |

| Synonyms | Dimethyl(2-thienyl)carbinol; |

| Molecular Formula | C |

| Molecular Weight | 142.22 g/mol |

| SMILES | CC(C)(O)c1cccs1 |

| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid / low-melting solid |

| Boiling Point | ~85–90 °C (at 0.5–1 mmHg) / ~190 °C (est. at 760 mmHg) |

| Solubility | Soluble in ethanol, ether, DCM, DMSO; poorly soluble in water |

Synthesis & Production Protocols

The synthesis of CAS 5331-62-4 is governed by the nucleophilic addition of organometallic reagents to carbonyl electrophiles. Two primary routes are field-validated: the Grignard addition to 2-acetylthiophene (Route A) and the lithiation-acetone trapping method (Route B).

Route A: Grignard Addition (Recommended)

This pathway is preferred for scale-up due to the stability of the starting materials and the robustness of the Grignard reagent.

Protocol:

-

Reagent Formation: Generate Methylmagnesium bromide (MeMgBr) in situ (or use commercial solution) in anhydrous diethyl ether or THF under N

. -

Addition: Cool the Grignard solution to 0 °C. Add 2-acetylthiophene dropwise to control the exotherm.

-

Mechanism: The nucleophilic methyl anion attacks the carbonyl carbon of the ketone. The tetrahedral alkoxide intermediate is stabilized by the magnesium cation.

-

Workup: Quench with saturated aqueous NH

Cl. The mild acid protonates the alkoxide to yield the free alcohol without inducing dehydration (a common risk with tertiary benzylic/heteroaromatic alcohols).

Route B: Lithiation Strategy

Utilizes thiophene directly, avoiding the need for the acetylated precursor.

-

Lithiation: Treat thiophene with n-BuLi in THF at -78 °C to selectively generate 2-thienyllithium.

-

Electrophile Trap: Add acetone (excess).

-

Quench: Protonate with water/NH

Cl.

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for Route A, highlighting critical control points (CCPs) to prevent side reactions like dehydration.

Caption: Grignard synthesis pathway for CAS 5331-62-4, emphasizing pH control to prevent acid-catalyzed dehydration.

Spectroscopic Characterization

Accurate identification relies on distinguishing the tertiary alcohol from potential isomers (e.g., 3-thienyl analogs) and dehydration products.

Nuclear Magnetic Resonance (NMR) Analysis[2][4][6]

H NMR (Chloroform-d)

-

Aromatic Region (6.9 – 7.3 ppm): The thiophene ring displays a characteristic 3-proton pattern.

- 7.18 (dd, J = 5.1, 1.2 Hz, 1H, H-5 ): Deshielded by the sulfur atom.

- 6.95 (dd, J = 5.1, 3.5 Hz, 1H, H-4 ): The "beta" proton, typically the most shielded aromatic signal.

- 6.92 (dd, J = 3.5, 1.2 Hz, 1H, H-3 ): Proximity to the alkyl group influences this shift.

-

Aliphatic Region (1.5 – 2.5 ppm):

- ~2.20 (br s, 1H, -OH ): Chemical shift is concentration-dependent.

-

1.68 (s, 6H, -C(CH

C NMR (Chloroform-d)

-

Quaternary Carbinol Carbon:

~70–72 ppm. This signal is diagnostic; a shift toward 120–140 ppm would indicate dehydration to the alkene. -

Thiophene Ring Carbons:

- ~155 ppm (C-2 , ipso): Significantly deshielded due to attachment to the oxygenated carbon.

- ~126 ppm (C-5 ).

- ~123 ppm (C-4 ).

- ~122 ppm (C-3 ).

-

Methyl Carbons:

~32 ppm.

Mass Spectrometry (MS)

-

Ionization: EI (70 eV) or ESI+.

-

Molecular Ion (M

): m/z 142. -

Fragmentation Pattern:

-

Base Peak: Often m/z 127 ([M – CH

] -

Dehydration Peak: m/z 124 ([M – H

O]

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band at 3300–3450 cm

. -

C-H Stretch (Aliphatic): 2970–2990 cm

(Methyl groups). -

Thiophene Ring Modes: Sharp bands around 1440 cm

and 700 cm

Analytical Logic & Quality Control

When analyzing CAS 5331-62-4, the primary impurity of concern is 2-isopropenylthiophene (CAS 1753-60-2), formed via acid-catalyzed dehydration.

Impurity Differentiation Workflow

The following decision tree guides the analyst in verifying sample purity using

Caption: NMR logic flow to distinguish the target alcohol from its common dehydration impurity.

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Tertiary alcohols can be hygroscopic.

-

Acid Sensitivity: Highly sensitive to acidic conditions. Exposure to trace acids (even acidic silica gel during chromatography) can trigger dehydration to the alkene. Use triethylamine-neutralized silica for purification.

-

Safety: Standard precautions for organic chemicals apply. Causes skin and eye irritation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Propanol, 2-(2-thienyl)- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Syntheses. General methods for Grignard addition to heteroaromatic ketones. (Contextual reference for Route A protocols). Retrieved from [Link]

Technical Guide: Spectroscopic Analysis of 2-(thiophen-2-yl)propan-2-ol

CAS Registry Number: 5331-62-4

Molecular Formula:

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2-(thiophen-2-yl)propan-2-ol , a tertiary alcohol featuring a thiophene pharmacophore.[1] This molecule serves as a critical bioisostere for phenyl-based tertiary alcohols in medicinal chemistry and a precursor in conductive polymer synthesis.[1]

The primary analytical challenge lies in distinguishing the intact alcohol from its dehydration product, 2-isopropenylthiophene , which forms readily under acidic conditions or excessive heat. This guide prioritizes self-validating protocols —experimental workflows where the data not only confirms identity but actively flags common degradation pathways.[1]

Part 1: Molecular Architecture & Stability Profile

The molecule consists of an electron-rich thiophene ring substituted at the C2 position with a 2-hydroxypropan-2-yl group.[1]

Structural Criticality

-

Electronic Effects: The thiophene ring is

-excessive.[1] The oxygen of the hydroxyl group acts as a Lewis base, while the tertiary carbon is susceptible to carbocation formation. -

Dehydration Risk: The stability of the tertiary carbocation (stabilized by the adjacent aromatic thiophene ring) makes this molecule prone to E1 elimination.

-

Implication: Acidic solvents (e.g.,

with traces of HCl) can catalyze dehydration in the NMR tube, leading to false spectral data.[1]

-

Visualization: Stability & Degradation Logic

The following diagram illustrates the relationship between the target molecule and its primary impurity.

Figure 1: Acid-catalyzed dehydration pathway. The formation of the stable conjugated alkene (red) is the primary degradation risk during analysis.

Part 2: Sample Preparation & Self-Validating Synthesis

To ensure high-fidelity spectroscopy, the sample history must be known.[1] The standard synthesis involves a Grignard addition to 2-acetylthiophene.[1]

Protocol: Purity-First Preparation

-

Solvent Choice: Use anhydrous diethyl ether or THF.[1]

-

Quenching (Critical Step): quench with saturated aqueous Ammonium Chloride (

).[1]-

Why: Strong acids (HCl,

) will instantly dehydrate the product.[1]

-

-

Drying: Use

or

Part 3: Multi-Modal Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity.[1] The symmetry of the isopropyl group simplifies the aliphatic region, making impurities immediately obvious.

Solvent Selection

-

Standard:

(Chloroform-d).[1] Note: Filter through basic alumina if acid traces are suspected. -

Diagnostic:

. Note: Used to observe the Hydroxyl proton coupling, confirming the alcohol is not exchanged/dehydrated.

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.65 - 1.75 | Singlet (s) | 6H | The two methyl groups are equivalent (achiral).[1] Splitting here indicates a chiral impurity or restricted rotation. | |

| 2.20 - 2.60 | Broad Singlet | 1H | Chemical shift is concentration/temperature dependent.[1] Disappears with | |

| 6.90 - 7.00 | Doublet of Doublets | 1H | Thiophene H-4 | Coupled to H-3 and H-5.[1] |

| 7.00 - 7.10 | Doublet of Doublets | 1H | Thiophene H-3 | Adjacent to the substituent (C2).[1] |

| 7.15 - 7.25 | Doublet of Doublets | 1H | Thiophene H-5 | Adjacent to Sulfur.[1] Typically the most downfield aromatic signal.[1] |

C NMR Data (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 32.5 | Methyl carbons (equivalent).[1] | |

| 74.2 | Quaternary | |

| 122.5 | Aromatic | Thiophene C-3.[1] |

| 123.8 | Aromatic | Thiophene C-5.[1] |

| 126.5 | Aromatic | Thiophene C-4.[1] |

| 155.0 | Quaternary | Thiophene C-2 (Ipso).[1] Significant downfield shift due to S and alkyl attachment.[1] |

Visualization: NMR Connectivity Logic

Figure 2: Decision tree for interpreting the proton NMR spectrum. The absence of alkene protons (typically 5.0-5.5 ppm) in the aromatic region is the key purity check.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for rapid functional group verification.[1]

-

O-H Stretch: Broad band at 3300–3450 cm⁻¹ .[1]

-

Self-Validation: If this band is sharp or weak, suspect dehydration.[1]

-

-

C-H Stretch (Aromatic): Weak intensity just above 3000 cm⁻¹ (Thiophene C-H).[1]

-

C-H Stretch (Aliphatic): Strong bands at 2900–2980 cm⁻¹ (Methyl groups).[1]

-

Ring Breathing: Characteristic Thiophene bands at 1420–1450 cm⁻¹ and ~700 cm⁻¹ (C-S stretch/ring deformation).[1]

Mass Spectrometry (MS)[1][2]

-

Ionization Mode: Electron Impact (EI) or ESI+.[1]

-

Molecular Ion (

): m/z 142.[1][2][3] Often weak in EI due to fragmentation.[1] -

Fragmentation Pattern:

Part 4: Troubleshooting & Impurity Profiling

The "Dehydration Test"

If your spectral data is ambiguous, perform this check:

-

Observation: Are there new peaks in the

H NMR at 5.05 ppm and 5.35 ppm ? -

Diagnosis: These are the terminal alkene protons of 2-isopropenylthiophene .[1]

-

Root Cause: The sample was likely subjected to heat (>50°C) or acidic workup.[1]

-

Remediation: Re-purify via column chromatography using basic alumina or silica pre-treated with 1% Triethylamine.[1]

Solvent Effects

-

In DMSO-d6 , the OH proton may appear as a sharp singlet at ~5.5 ppm if the sample is ultra-dry.

-

In CDCl3 , the OH proton can drift anywhere between 1.5 ppm and 4.0 ppm depending on concentration (Hydrogen bonding).[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 2-Thiopheneethanol (Structural Analog Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Chemical Abstracts Service (CAS). CAS Registry Number 5331-62-4.[1] American Chemical Society.[1]

-

Doc Brown's Chemistry. NMR Analysis of Propan-2-ol Derivatives (Methodology Reference). Retrieved from [Link]

Sources

1H and 13C NMR spectral data for 2-(thiophen-2-yl)propan-2-ol

Technical Guide: Spectroscopic Characterization and Structural Analysis of 2-(Thiophen-2-yl)propan-2-ol

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol, is a critical tertiary alcohol intermediate in medicinal chemistry. It serves as a bioisostere for phenyl-based tertiary alcohols and is a precursor for various antihistamines and anticholinergic agents.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike simple aliphatic alcohols, the thiophene ring introduces specific magnetic anisotropy effects that complicate NMR interpretation. Furthermore, the tertiary "benzylic-like" hydroxyl group makes this compound prone to spontaneous dehydration, necessitating rigorous purity analysis.

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to a high-purity sample, the following synthesis protocol is recommended. This method utilizes a Grignard addition to 2-acetylthiophene, favored for its regioselectivity over the lithiation of thiophene.

Reaction Workflow

The synthesis relies on the nucleophilic addition of methylmagnesium bromide to the ketone carbonyl.

Figure 1: Grignard synthesis workflow for the target tertiary alcohol.

Detailed Protocol

-

Preparation: Flame-dry a 250 mL three-necked flask under Argon atmosphere.

-

Reagent Loading: Charge with methylmagnesium bromide (3.0 M in Et2O, 1.2 eq). Cool to 0°C.

-

Addition: Add 2-acetylthiophene (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench carefully with saturated aqueous

at 0°C. Extract with diethyl ether ( -

Purification: Dry organic layer over

. Concentrate in vacuo.[1] Purify via Kugelrohr distillation or flash chromatography (Silica, 10% EtOAc/Hexane). Note: Avoid acidic silica, which catalyzes dehydration.

NMR Spectral Data

The following data represents the standard shifts observed in

1H NMR Data (400 MHz, CDCl3)

The spectrum is characterized by a distinct aromatic system (thiophene ABC system) and a high-intensity singlet for the gem-dimethyl group.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-5 | 7.18 - 7.22 | dd | 1H | Thiophene | |

| H-4 | 6.94 - 6.98 | dd | 1H | Thiophene | |

| H-3 | 6.90 - 6.93 | dd | 1H | Thiophene | |

| -OH | 2.30 - 2.60 | br s | 1H | - | Hydroxyl (Concentration dependent) |

| -CH3 | 1.68 | s | 6H | - | Gem-dimethyl group |

Expert Insight: The chemical shift of the hydroxyl proton is highly variable. In dry

13C NMR Data (100 MHz, CDCl3)

| Position | Shift ( | Type | Assignment |

| C-2 | 153.2 | Cq | Thiophene ipso-carbon (Quaternary) |

| C-5 | 126.6 | CH | Thiophene |

| C-4 | 124.2 | CH | Thiophene |

| C-3 | 122.3 | CH | Thiophene |

| C-OH | 70.3 | Cq | Tertiary alcohol carbon |

| -CH3 | 32.1 | CH3 | Methyl groups (Equivalent) |

Structural Assignment Logic

To validate the structure, one must correlate the coupling constants of the aromatic ring. The thiophene ring exhibits characteristic coupling that distinguishes it from phenyl or furan rings.

Figure 2: Logic flow for assigning thiophene protons based on coupling constants.

Critical Interpretation:

-

H-5 vs H-3: H-5 is typically the most deshielded proton in 2-substituted thiophenes due to the proximity to the sulfur atom's lone pairs and lack of shielding from the alkyl substituent.

-

Symmetry: The presence of a single methyl peak (integration 6H) confirms the free rotation of the isopropyl group and the symmetry of the gem-dimethyls.

Impurity Profiling: The Dehydration Risk

The most common failure mode in the storage and analysis of 2-(thiophen-2-yl)propan-2-ol is acid-catalyzed dehydration.

Impurity: 2-Isopropenylthiophene (2-(prop-1-en-2-yl)thiophene).

Diagnostic Signals (Impurity): If the sample has degraded, look for these signals in the 1H NMR:

-

Vinylic Protons: Two new singlets (or fine doublets) appearing at

5.05 and 5.35 ppm . -

Methyl Group: A shift from 1.68 ppm (alcohol) to

2.15 ppm (allylic methyl). -

Loss of OH: Disappearance of the broad singlet at 2.3-2.6 ppm.

Prevention: Store the compound in a basic environment (e.g., washed with

References

-

Spectral Database for Organic Compounds (SDBS). "SDBS No. 5621: Dimethyl(2-thienyl)carbinol." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 2-Thiophene Analogues of DDT." Journal of the American Chemical Society, 70(11), 3941–3942. (Foundational synthesis of thiophene carbinols). [Link]

Sources

Technical Guide: Mass Spectral Interpretation of 2-(thiophen-2-yl)propan-2-ol

Executive Summary

This technical guide details the mass spectral fragmentation patterns of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol.

For researchers and analytical scientists, this molecule presents a specific challenge: thermal instability . As a tertiary alcohol attached to an aromatic heterocycle, it is prone to dehydration in hot GC injection ports, often leading to misidentification as its alkene analog, 2-isopropenylthiophene. This guide provides a self-validating interpretation framework to distinguish the intact analyte from its thermal degradation products and validates the presence of the thiophene ring via sulfur isotope analysis.

Molecular Architecture & Theoretical MS Profile

Understanding the structural lability of the molecule is a prerequisite for accurate spectral interpretation.

| Feature | Specification | Impact on Mass Spectrum |

| Molecular Formula | MW: 142 Da . Odd mass indicates zero or even nitrogen count (Nitrogen Rule). | |

| Functional Group | Tertiary Alcohol | Weak/Absent Molecular Ion ( |

| Heterocycle | Thiophene Ring | Isotope Pattern : Presence of |

| Lability | Benzylic-like OH | Thermal Artifacts : Prone to forming m/z 124 (Dehydration) in the injector. |

The Sulfur Isotope Signature

Unlike standard organic alcohols, the thiophene ring provides a built-in isotopic tag. Sulfur has a significant heavy isotope,

-

Validation Rule: Any major fragment ion containing the thiophene ring must exhibit a satellite peak at

with approximately 4-5% intensity of the parent peak.

Fragmentation Mechanistics

The fragmentation of 2-(thiophen-2-yl)propan-2-ol is governed by two competing pathways: Alpha-Cleavage (Ionization driven) and Dehydration (Thermal/Ionization driven).

Pathway A: Alpha-Cleavage (Dominant)

Ionization of the oxygen lone pair triggers the homolytic cleavage of a C-C bond adjacent to the hydroxyl group.[1]

-

Mechanism: Loss of a methyl radical (

, 15 Da). -

Result: Formation of a resonance-stabilized oxonium-thienyl cation at m/z 127 .

-

Stability: The positive charge is delocalized across the oxygen and the thiophene ring, making this the thermodynamically favored fragment (Base Peak).

Pathway B: Dehydration (Competitive)

Loss of water (

-

Mechanism: Elimination of -OH and a beta-hydrogen.

-

Result: Formation of the radical cation 2-isopropenylthiophene at m/z 124 .

-

Significance: If m/z 124 is the base peak and m/z 142 is absent, the sample has likely degraded.

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways.

Figure 1: Competitive fragmentation pathways. The solid line represents the primary EI pathway; the dashed red line indicates the thermal degradation risk.

Diagnostic Ion Table

Use this table to assign peaks in your acquired spectrum.

| m/z (Da) | Relative Intensity (Est.) | Ion Identity | Mechanism / Origin |

| 142 | < 5% (Very Weak) | Molecular Ion.[2] Often invisible due to tertiary alcohol instability. | |

| 129 | ~4% of m/z 127 | Isotope Check: Confirms presence of Sulfur in the m/z 127 fragment. | |

| 127 | 100% (Base Peak) | Alpha-Cleavage: Loss of methyl group. Resonance stabilized. | |

| 124 | Variable (10-80%) | Dehydration: 2-isopropenylthiophene. High intensity indicates thermal degradation. | |

| 109 | Moderate | Fragment of 124: Loss of methyl from the alkene species. | |

| 97 | Moderate | Ring Expansion: Thiopyrylium-like ion (Thiophene + C). | |

| 85 | Weak | Thiophene Ring: Protonated thiophene ring fragment. | |

| 43 | Moderate | Acetyl Ion: Rearrangement of the oxygen-containing tail. |

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, you must distinguish between the spectrum of the analyte and the spectrum of its degradation product.

Step 1: The "Cold Inlet" Verification

Tertiary alcohols dehydrate rapidly at standard injector temperatures (250°C+).

-

Protocol: If you observe a dominant m/z 124 and no m/z 142, lower the GC inlet temperature to 150°C or use a Cold On-Column injection.

-

Validation: If the ratio of

increases significantly at lower temperatures, the m/z 124 peak is a thermal artifact.

Step 2: The Sulfur Isotope Check

Verify the elemental composition using the

-

Protocol: Zoom into the Base Peak (m/z 127).

-

Validation: You must observe a peak at m/z 129 .

-

Calculation: Intensity(129)

Intensity(127) -

Fail State: If m/z 129 is absent or < 1%, the peak at 127 is likely a hydrocarbon interference, not the thiophene derivative.

-

Step 3: Workflow Diagram

Figure 2: Decision tree for validating the mass spectrum against thermal artifacts and impurities.

Differentiation from Related Compounds

| Analyte | Key MS Feature | Differentiation Logic |

| 2-(thiophen-2-yl)propan-2-ol | Base Peak 127 | Presence of Oxygen allows alpha-cleavage to stable oxonium ion. |

| 2-isopropenylthiophene | Base Peak 124 | Lack of OH group prevents formation of m/z 127. Parent ion is stable at 124. |

| 2-isopropylthiophene | Base Peak 111 | Alkane side chain fragments via benzylic cleavage ( |

References

-

NIST Chemistry WebBook, SRD 69 . Thiophene Derivatives and Fragmentation. National Institute of Standards and Technology.[5][6][7][8][9] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Alpha-Cleavage mechanisms).

-

PubChem Database . Compound Summary: 2-(thiophen-2-yl)propan-2-ol (CAS 2309-47-9). National Center for Biotechnology Information. [Link]

-

PubChem Database . Compound Summary: 2-isopropenylthiophene (CAS 30616-73-0).[10] National Center for Biotechnology Information. [Link]

Sources

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scielo.br [scielo.br]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. Thiophene, 2-methyl- [webbook.nist.gov]

- 7. Propane, 2-iodo- [webbook.nist.gov]

- 8. 2-Propanethiol [webbook.nist.gov]

- 9. 2-Propanol, 2-methyl- [webbook.nist.gov]

- 10. 2-Isopropenylthiophene | C7H8S | CID 121729 - PubChem [pubchem.ncbi.nlm.nih.gov]

FT-IR Characterization of 2-(Thiophen-2-yl)propan-2-ol: A Structural Validation Guide

Executive Summary

In the development of thiophene-based pharmacophores, 2-(thiophen-2-yl)propan-2-ol serves as a critical intermediate, often functioning as a lipophilic structural motif or a precursor for dehydration to alkenyl-thiophenes. Its structural integrity hinges on two distinct moieties: the electron-rich thiophene ring and the sterically hindered tertiary alcohol group.

This guide provides a rigorous Fourier Transform Infrared (FT-IR) spectroscopy protocol for validating this compound. Unlike standard library matching, we focus on first-principles vibrational assignment , enabling researchers to confirm identity and detect common impurities (e.g., residual ketones or water) with high specificity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule (

Key Vibrational Modes[1][2]

-

The Hydroxyl Oscillator (

): As a tertiary alcohol, the O-H group is sterically crowded. In neat samples, intermolecular Hydrogen bonding (H-bonding) will broaden this band, but less severely than in primary alcohols due to steric hindrance. -

The Thiophene Ring (

): The 5-membered ring exhibits characteristic "breathing" and stretching modes that are sensitive to substitution at the 2-position.[1] -

The Gem-Dimethyl Group (

): The isopropylidene moiety (

Experimental Protocol

Standardization is the bedrock of reproducibility. The following protocol minimizes environmental artifacts.

Sample Preparation

For this lipophilic liquid/low-melting solid, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets to avoid hygroscopic interference.

-

Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

-

Pathlength: Single bounce (approx. 2 µm depth of penetration at 1000 cm⁻¹).

-

Background: Air background collected immediately prior to sampling (32 scans).

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak deconvolution).

-

Accumulation: 64 scans (To resolve weak overtone bands in the 1600–2000 cm⁻¹ region).

-

Apodization: Blackman-Harris 3-Term (Reduces side-lobes for sharp aromatic peaks).

Spectral Interpretation & Assignment Logic

Zone I: High-Frequency Region (3600 – 2800 cm⁻¹)

Diagnostic for: H-bonding and C-H backbone integrity.

-

3500 – 3300 cm⁻¹ (Broad): O-H Stretching .

-

Insight: If this band is sharp and centered ~3600 cm⁻¹, the sample is likely dilute or free from H-bonding. A broad curve centered ~3350 cm⁻¹ indicates H-bonded aggregation, typical for the neat compound.

-

-

3120 – 3050 cm⁻¹ (Weak/Medium): Aromatic C-H Stretch (

).-

Differentiation: Bands above 3000 cm⁻¹ belong exclusively to the thiophene ring (C3-H, C4-H, C5-H).

-

-

2980 – 2870 cm⁻¹ (Strong): Aliphatic C-H Stretch (

).-

Specificity: Look for the asymmetric and symmetric stretches of the methyl groups. The intensity ratio of Aliphatic:Aromatic C-H should be roughly 2:1, reflecting the proton count (6 methyl protons vs. 3 ring protons).

-

Zone II: The Fingerprint Region (1600 – 600 cm⁻¹)

Diagnostic for: Substitution pattern and functional group identity.

-

1450 – 1350 cm⁻¹: The Gem-Dimethyl Doublet.

-

A critical confirmation of the isopropyl group. You will observe a split band (or two distinct bands) arising from the symmetric deformation of the two methyl groups attached to the same quaternary carbon.

-

Positions: ~1380 cm⁻¹ and ~1360 cm⁻¹.

-

-

1200 – 1100 cm⁻¹: Tertiary C-O Stretch (

).-

Tertiary alcohols exhibit the C-O stretch at lower frequencies than primary alcohols but often coupled with skeletal vibrations. Expect a strong, complex band near 1160 ± 20 cm⁻¹ .

-

-

750 – 690 cm⁻¹: C-H Out-of-Plane (OOP) Bending (

).-

Thiophene Signature: 2-substituted thiophenes show a very strong, characteristic band in this region (typically ~700 cm⁻¹), corresponding to the in-phase motion of the remaining ring hydrogens.

-

Summary of Assignments

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Significance |

| 3300–3450 | Broad, Med | Confirms Alcohol presence | |

| 3105 | Weak | Thiophene ring protons | |

| 2975, 2930 | Strong | Methyl groups | |

| 1530, 1440 | Medium | Thiophene skeletal modes | |

| 1380, 1365 | Medium | Confirms Isopropylidene group | |

| 1160 | Strong | C-O bond character | |

| 1050–1000 | Medium | Ring Deformation / | Skeletal coupling |

| ~700 | Very Strong | 2-Substitution pattern on Thiophene |

Analytical Workflow & Logic Pathway

The following diagram illustrates the decision-making process for validating the compound using FT-IR data.

Figure 1: Logic gate workflow for the spectroscopic validation of 2-(thiophen-2-yl)propan-2-ol, prioritizing impurity exclusion (carbonyls) before structural confirmation.

Common Pitfalls & Troubleshooting

The "Water Mask"

Issue: The broad O-H stretch of the product overlaps with atmospheric moisture or solvent water. Differentiation: Water typically shows a "scissoring" bending mode near 1640 cm⁻¹ . If you see a medium-intensity band here without a carbonyl signal, your sample is wet. The pure tertiary alcohol does not absorb at 1640 cm⁻¹.

Residual Starting Material (2-Acetylthiophene)

Issue: Incomplete Grignard addition or reduction. Detection: The precursor, 2-acetylthiophene, has a potent C=O stretch at ~1660–1670 cm⁻¹ (conjugated ketone). Even 1% contamination is visible here.

-

Pass Criteria: The 1600–1700 cm⁻¹ region must be essentially flat (baseline).

Ring Substitution Confusion

Issue: Distinguishing 2-substituted vs. 3-substituted thiophene. Detection: 2-substituted thiophenes generally have a strong OOP band near 700 cm⁻¹ , whereas 3-substituted variants often shift to ~750–790 cm⁻¹ .

References

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for thiophene ring modes and tertiary alcohol C-O assignments).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 2-substituted thiophene and 2-propanol fragment spectra). Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

IUPAC name and synonyms for 2-(thiophen-2-yl)propan-2-ol

[1][2][3][4][5]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4) is a tertiary alcohol featuring a thiophene ring substituted at the C2 position with a dimethyl-hydroxymethyl group.[1] As a bioisostere of dimethylbenzyl alcohol, it serves as a critical intermediate in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] It is also a precursor in materials science, specifically for the synthesis of 2-isopropenylthiophene , a monomer used in conductive polymer applications.[1]

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthesis protocol via Grignard addition, and downstream applications in dehydration and functionalization.

Nomenclature & Identity

The compound is defined by the attachment of a gem-dimethyl carbinol group to the electron-rich thiophene heterocycle.[1]

| Identifier | Details |

| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |

| Common Synonyms | Dimethyl(2-thienyl)carbinol; 2-(2-Thienyl)-2-propanol; |

| CAS Number | 5331-62-4 |

| MDL Number | MFCD03211901 |

| SMILES | CC(C)(O)c1cccs1 |

| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |

Physicochemical Profile

The presence of the tertiary alcohol group allows for hydrogen bonding, while the thiophene ring contributes aromatic character and electron richness.[1]

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 142.22 g/mol |

| Physical State | Colorless to pale yellow liquid (at ambient conditions) |

| Boiling Point | ~85–90 °C at 15 mmHg (Predicted/Analogous)* |

| Density | ~1.12 g/cm |

| Solubility | Soluble in ethanol, diethyl ether, THF, DCM; sparingly soluble in water.[2][3] |

| pKa | ~14–15 (Alcoholic OH) |

*Note: Exact experimental boiling points vary by pressure. The compound is often purified via vacuum distillation to prevent thermal decomposition.

Synthesis & Production

The most robust synthetic route for 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a Grignard reagent to a carbonyl precursor.[1] Two primary pathways exist:

-

Route A: Addition of Methylmagnesium bromide (MeMgBr) to 2-acetylthiophene.[1]

-

Route B: Addition of Methylmagnesium bromide (excess) to Methyl 2-thiophenecarboxylate.

Route A is preferred for atom economy and yield.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the attack of the nucleophilic methyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of 2-acetylthiophene.[1] The resulting magnesium alkoxide intermediate is hydrolyzed to yield the target tertiary alcohol.[1]

Figure 1: Synthetic pathway via Grignard addition to 2-acetylthiophene.

Detailed Experimental Protocol (Route A)

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric.[1] All glassware must be oven-dried, and the reaction performed under an inert atmosphere (N

Materials:

-

2-Acetylthiophene (1.0 eq)[1]

-

Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]

-

Saturated aqueous Ammonium Chloride (NH

Cl)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen.[1]

-

Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of substrate) to the flask.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Cannulate the MeMgBr solution into the flask or addition funnel.[1]

-

Substrate Addition: Dissolve 2-acetylthiophene in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] Note: Exothermic reaction; maintain temperature <10°C.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (SiO

, Hexane:EtOAc 4:1) or GC-MS.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH

Cl. Caution: Vigorous gas evolution. -

Workup: Extract the aqueous layer with Diethyl Ether (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous MgSO

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation if scale permits.[1]

Reactivity & Applications

Dehydration to 2-Isopropenylthiophene

The most common downstream transformation is the acid-catalyzed dehydration to form the alkene.[1]

-

Reagents: p-Toluenesulfonic acid (pTSA) or KHSO

in refluxing Benzene/Toluene.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Significance: The product, 2-isopropenylthiophene, is a precursor for conducting polymers (polythiophenes) used in organic photovoltaics and sensors.[1]

Friedel-Crafts Alkylation

The tertiary carbocation generated from 2-(thiophen-2-yl)propan-2-ol is a stable electrophile.[1]

-

Application: It can be used to alkylate electron-rich aromatics (e.g., phenols, indoles) to synthesize complex scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) or 5-lipoxygenase inhibitors.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

1H NMR (400 MHz, CDCl

):- 7.18 (dd, 1H, thiophene C5-H)

- 6.94 (dd, 1H, thiophene C3-H)

- 6.92 (dd, 1H, thiophene C4-H)

- 2.20 (s, 1H, -OH, exchangeable)

-

1.65 (s, 6H, -C(CH

-

IR Spectroscopy: Broad absorption at 3300–3400 cm

(O-H stretch); weak aromatic bands at 3100 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

MS (EI): Molecular ion [M]+ at m/z 142; base peak likely at m/z 127 ([M-CH

]+) or m/z 124 ([M-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Safety & Handling

References

Molecular weight and formula of 2-(thiophen-2-yl)propan-2-ol

The following technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical relevance of 2-(thiophen-2-yl)propan-2-ol .

Chemical Class: Tertiary Heteroaromatic Alcohol CAS Registry Number: 5331-62-4[1]

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) is a structural motif frequently employed in medicinal chemistry as a bioisostere for the 2-phenylpropan-2-ol (cumyl alcohol) moiety. The replacement of a benzene ring with a thiophene heterocycle alters the lipophilicity (LogP), metabolic stability, and steric profile of the parent molecule, often improving potency or pharmacokinetic properties in drug candidates. This guide provides a definitive reference for its synthesis, characterization, and application in lead optimization.

Physicochemical Specifications

The following data consolidates experimental and predicted values to establish a baseline for identification and handling.

| Property | Value | Notes |

| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol | |

| Molecular Formula | C₇H₁₀OS | |

| Molecular Weight | 142.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (Analog MP ~30°C) |

| Boiling Point | ~95–100 °C @ 15 mmHg | Predicted based on 2-thienylethanol data |

| Density | 1.08 ± 0.05 g/cm³ | Estimated (S-heterocycle increases density vs. phenyl) |

| Solubility | Soluble in EtOH, Et₂O, DCM, THF | Limited aqueous solubility |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity |

Synthetic Architecture: Grignard Addition

The most robust and scalable route to 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a methyl Grignard reagent to 2-acetylthiophene . This approach avoids the handling of cryogenic lithiation reagents required for the alternative route (acetone addition to 2-thienyllithium).

Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic methyl carbanion (from MeMgBr) on the electrophilic carbonyl carbon of 2-acetylthiophene. This forms a magnesium alkoxide intermediate, which yields the tertiary alcohol upon acidic hydrolysis.

Figure 1: Mechanistic pathway for the Grignard synthesis of the target alcohol.

Detailed Experimental Protocol

Scale: 10 mmol Yield Target: 85–92%

Reagents:

-

2-Acetylthiophene (1.26 g, 10 mmol)

-

Methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

-

Solvent Charge: Add anhydrous THF (15 mL) and 2-acetylthiophene (1.26 g). Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Transfer the MeMgBr solution to the addition funnel via syringe. Add dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5 °C.

-

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the ketone spot (Rf ~0.5) indicates completion.

-

-

Quench: Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated NH₄Cl (10 mL). Caution: Vigorous gas evolution (methane).

-

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 × 20 mL). Combine organic layers.

-

Drying & Concentration: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath 30 °C).

-

Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Structural Characterization

Verification of the structure relies on the distinct electronic environment of the thiophene ring and the symmetry of the dimethyl group.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.18 | dd (J=5.1, 1.2 Hz) | 1H | Thiophene H-5 | Adjacent to Sulfur, most deshielded. |

| 6.94 | dd (J=5.1, 3.5 Hz) | 1H | Thiophene H-4 | Beta-position. |

| 6.90 | dd (J=3.5, 1.2 Hz) | 1H | Thiophene H-3 | Adjacent to the quaternary carbon. |

| 2.30 | br s | 1H | –OH | Exchangeable; shift varies with concentration. |

| 1.68 | s | 6H | –C(CH₃)₂ | Gem-dimethyl singlet; deshielded by aromatic ring. |

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion (M⁺): 142 m/z.

-

Base Peak: 127 m/z (Loss of –CH₃). Tertiary carbocations are stable, making methyl loss a dominant fragmentation pathway.

-

Dehydration Peak: 124 m/z (Loss of H₂O). Common in tertiary alcohols, leading to the isopropenyl thiophene species.

Pharmaceutical Relevance & Applications

Bioisosterism Strategy

In drug design, the thiophene ring is a classic bioisostere for benzene .

-

Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially increasing cation-π interactions with receptor binding sites.

-

Steric Effects: The sulfur atom introduces a larger van der Waals radius than a -CH=CH- unit, but the 5-membered ring angle (approx. 90° at Sulfur) alters the vector of substituents, potentially resolving steric clashes in tight binding pockets.

Metabolic Stability Workflow

Tertiary alcohols like 2-(thiophen-2-yl)propan-2-ol are generally resistant to oxidative metabolism (CYP450) because they lack an alpha-proton. However, they are susceptible to Phase II conjugation.

Figure 2: Primary metabolic and degradation pathways.

Strategic Utility

This scaffold is utilized in the synthesis of:

-

Anticholinergics: Analogues of procyclidine where phenyl rings are swapped for thiophenes.

-

5-LOX Inhibitors: Thiophene-based inhibitors for inflammatory diseases (e.g., Zileuton derivatives).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]

-

Organic Syntheses. (1938). 2-Iodothiophene and Grignard Derivatization. Org. Synth. 18, 41. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile of Thienyl-Substituted Tertiary Alcohols

Executive Summary

This guide analyzes the unique chemical and biological reactivity of tertiary alcohols attached directly to a thiophene ring (

Key Takeaway: The reactivity of this scaffold is dominated by the exceptional stability of the

Electronic Structure & Mechanistic Foundations

The reactivity of thienyl tertiary alcohols cannot be understood without analyzing the electronic interplay between the heteroaromatic ring and the carbinol center.

The -Thienyl Carbocation

Upon protonation and loss of water, the tertiary alcohol generates a carbocation.[1] While tertiary carbocations are inherently stable, the adjacent thiophene ring provides additional stabilization far exceeding that of a benzene ring.

-

Resonance Effect: The sulfur atom in the thiophene ring has lone pairs in a

-orbital that can overlap with the -

Reactivity Implications: This stabilization lowers the activation energy for

substitutions and E1 eliminations. Consequently, these alcohols are acid-labile ; exposure to even weak acids (e.g., silica gel, acetic acid) can trigger dehydration to the vinyl thiophene.

Mechanism of Acid-Catalyzed Dehydration (E1)

The following diagram illustrates the resonance stabilization that drives the facile dehydration of these substrates.

Figure 1: E1 mechanism showing the rate-determining step (RDS) driven by the stability of the thienyl carbocation.

Synthetic Transformations: The "Good"

In a synthetic context, the thiophene ring serves as a "masked" alkyl chain or a platform for building complex alkenes.

Controlled Dehydration

Because the dehydration is so facile, it is the primary method for synthesizing vinyl thiophenes. However, strong mineral acids (e.g.,

-

Optimal Conditions: Use

-Toluenesulfonic acid (

Reductive Desulfurization (Raney Nickel)

The thiophene ring can be reductively opened using Raney Nickel. When applied to a thienyl tertiary alcohol (or its dehydrated alkene product), this effectively converts the thiophene ring into a saturated butyl chain.

-

Strategic Value: This allows chemists to use thiophene as a polar, aromatic handle for diverse chemistry (e.g., lithiation at the 2-position) and then "delete" the ring to reveal a simple alkyl group in the final step.

Table 1: Comparative Synthetic Transformations

| Transformation | Reagent System | Mechanism | Synthetic Utility |

| Dehydration | E1 Elimination | Generates vinyl thiophenes (monomers, intermediates). | |

| Desulfurization | Raney Ni, | Hydrogenolysis | Converts thiophene moiety to a |

| Substitution | Generates |

Metabolic Liabilities & Toxicology: The "Bad"

For drug discovery professionals, the thiophene ring is a well-known structural alert .[2] While the tertiary alcohol moiety itself is metabolically amenable (often undergoing glucuronidation), the thiophene ring is prone to bioactivation.

Bioactivation Pathway

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) recognize the electron-rich thiophene sulfur.

-

S-Oxidation: The sulfur is oxidized to a thiophene S-oxide.[3]

-

Michael Acceptor Formation: The S-oxide is not aromatic and acts as a highly reactive diene/Michael acceptor.

-

Covalent Binding: This intermediate reacts with nucleophilic residues (cysteine thiols) on proteins or glutathione. Protein binding leads to immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid).

Impact of the Tertiary Alcohol

The presence of the tertiary alcohol does not prevent this activation. In fact, if the alcohol dehydrates in vivo (stomach acid), the resulting vinyl thiophene is even more reactive towards epoxidation and metabolic activation.

Figure 2: Metabolic bioactivation pathway of thiophene-containing scaffolds leading to potential toxicity.[4]

Experimental Protocols

Protocol A: Mild Acid-Catalyzed Dehydration

Use this protocol to convert thienyl tertiary alcohols to vinyl thiophenes without polymerizing the ring.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Dissolve the tertiary alcohol (10 mmol) in Toluene (50 mL). Add

-Toluenesulfonic acid monohydrate ( -

Reaction: Heat to reflux (bath temp ~115°C). Monitor water accumulation in the trap.

-

Monitoring: Check via TLC or LCMS every 30 minutes. Reaction is typically complete within 1-2 hours due to the stability of the intermediate cation.

-

Workup: Cool to room temperature. Wash with saturated

(2 x 20 mL) to neutralize the acid immediately (crucial to prevent post-reaction polymerization). Dry organic layer over

Protocol B: Raney Nickel Desulfurization

Use this protocol to open the ring to a saturated alkyl chain.

-

Safety: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.

-

Reagents: Dissolve the thienyl alcohol (5 mmol) in absolute Ethanol (30 mL).

-

Catalyst: Add Raney Nickel slurry (approx. 10x weight excess relative to substrate) carefully.

-

Reaction: Reflux the suspension for 4–12 hours. (Note: Hydrogen gas is adsorbed on the catalyst; external

pressure is often not required for simple desulfurization, but a balloon of -

Workup: Filter through a pad of Celite under an inert atmosphere. Do not let the filter cake dry out. Rinse with ethanol. Concentrate the filtrate to obtain the aliphatic alcohol.

References

-

Mechanistic Foundation of Thiophene Reactivity Source: Wikipedia / Standard Organic Texts Title: Thiophene: Electronic Structure and Reactivity URL:[Link][4]

-

Metabolic Toxicity Mechanisms Source: Chemical Research in Toxicology (ACS) Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods URL:[Link]

-

Raney Nickel Desulfurization Source: Organic Reactions (Wiley) Title: Desulfurization with Raney Nickel URL:[Link]

-

Thiophene S-Oxide Intermediates Source: Journal of the American Chemical Society Title: Thiophene S-oxides as new reactive metabolites URL:[Link]

Sources

Advanced Synthetic Strategies for 2-(Thiophen-2-yl)propan-2-ol: A Technical Whitepaper

Executive Summary

2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(thiophen-2-yl)carbinol) is a critical tertiary alcohol intermediate used in the synthesis of complex thiophene-containing pharmaceuticals and agrochemicals. Its structural motif—a thiophene ring coupled to a bulky, dimethyl-substituted hydroxyl group—serves as a bioisostere for phenyl-based tertiary alcohols, offering unique metabolic stability and lipophilicity profiles.

This technical guide provides a comprehensive analysis of the synthetic pathways for this compound. Unlike simple aliphatic alcohols, the electron-rich nature of the thiophene ring makes the target molecule susceptible to acid-catalyzed dehydration, yielding 2-isopropenylthiophene. Therefore, the selection of reagents, reaction conditions, and purification methods requires a nuanced understanding of heteroaromatic stability.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first deconstruct the molecule. The tertiary alcohol center suggests two primary disconnections involving carbon-carbon bond formation via organometallic nucleophiles.

Figure 1: Retrosynthetic Pathway Analysis

Caption: Retrosynthetic analysis revealing two viable organometallic routes. Route B (Disconnection B) is generally preferred for scalability and handling.

Critical Evaluation of Synthetic Routes

Route A: Nucleophilic Addition to Acetone (The Lithiation Route)

This route involves generating 2-thienyllithium (via lithiation of thiophene or halogen-metal exchange of 2-bromothiophene) and quenching it with acetone.

-

Pros: Direct use of cheap thiophene (if using direct lithiation).

-

Cons: Acetone is prone to self-condensation (Aldol reaction) in the presence of strong bases like organolithiums. This side reaction produces diacetone alcohol and mesityl oxide, complicating purification.

Route B: Grignard Addition to 2-Acetylthiophene (The "Gold Standard")

This route utilizes the reaction between 2-acetylthiophene and methylmagnesium bromide (MeMgBr).

-

Pros: 2-Acetylthiophene is a stable, commercially available solid/liquid. MeMgBr is a potent nucleophile but less basic than alkyllithiums, reducing enolization side reactions.

-

Verdict: Route B is the superior method for laboratory and pilot-scale synthesis due to higher specificity and easier workup.

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 2-(thiophen-2-yl)propan-2-ol via Grignard addition.

Reagents and Materials

| Reagent | Equiv.[1][2] | Role | Hazards |

| 2-Acetylthiophene | 1.0 | Substrate | Harmful if swallowed |

| Methylmagnesium Bromide (3.0 M in Et₂O) | 1.2 | Nucleophile | Pyrophoric, Water Reactive |

| Tetrahydrofuran (THF) | Solvent | Medium | Flammable, Peroxide former |

| Ammonium Chloride (sat. aq.) | Excess | Quench | Irritant |

| Magnesium Sulfate (anhydrous) | N/A | Drying Agent | N/A |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Maintain an inert atmosphere throughout the reaction.

Step 2: Substrate Solubilization

-

Charge the flask with 2-Acetylthiophene (12.6 g, 100 mmol) .

-

Add anhydrous THF (150 mL) via syringe. Stir until dissolved.

-

Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to control the exotherm of the Grignard addition.

Step 3: Grignard Addition

-

Charge the addition funnel with Methylmagnesium Bromide (3.0 M in Et₂O, 40 mL, 120 mmol) .

-

Add the Grignard reagent dropwise over 30–45 minutes.

-

Observation: The solution may turn from yellow to a dark orange/brown suspension.

-

Control: Ensure the internal temperature does not exceed 10°C.[1]

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 2–3 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting ketone spot (

) should disappear.

Step 4: Quenching and Workup

-

Cool the mixture back to 0°C.

-

Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL) . Caution: Vigorous gas evolution (methane) will occur.

-

Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (3 x 100 mL) .

-

Combine the organic layers and wash with Brine (100 mL) .

-

Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .

-

Filter and concentrate under reduced pressure (Rotary Evaporator) at 30°C.

-

Critical Warning: Do not heat above 40°C during evaporation. The tertiary alcohol is sensitive to heat and trace acid, which can trigger dehydration to 2-isopropenylthiophene.

-

Purification

The crude product is typically a pale yellow oil.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed dehydration).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

-

Yield Expectation: 85–92%.

Mechanistic Workflow & Troubleshooting

Understanding the mechanism helps in troubleshooting low yields or impurities.

Figure 2: Reaction Mechanism & Side Pathways

Caption: Mechanistic pathway showing the formation of the alkoxide intermediate and the risk of dehydration.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/gas | Re-dry THF over Na/Benzophenone; ensure inert atmosphere. |

| Starting Material Remains | Old Grignard reagent | Titrate Grignard reagent before use or use fresh bottle. |

| Product contains Alkene | Acidic workup or overheating | Use neutral silica; keep rotovap bath <35°C; add trace Et₃N to eluent. |

| Gummy precipitate | Magnesium salts clumping | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Mg salts. |

Characterization Data

To validate the synthesis, compare the isolated product against these standard spectroscopic parameters.

-

Physical State: Colorless to pale yellow oil.[3]

-

Boiling Point: ~80–85°C at 5 mmHg (extrapolated).

-

¹H NMR (400 MHz, CDCl₃):

- 7.18 (dd, 1H, Thiophene-H5)

- 6.94 (dd, 1H, Thiophene-H3)

- 6.92 (dd, 1H, Thiophene-H4)

- 2.30 (bs, 1H, -OH)

- 1.68 (s, 6H, -C(CH₃)₂)

-

¹³C NMR (100 MHz, CDCl₃):

-

Characteristic quaternary carbon signal at

~70-72 ppm (C-OH). -

Thiophene carbons in the aromatic region (120–150 ppm).

-

Safety and Industrial Considerations

-

Thiophene Toxicity: Thiophene derivatives can be neurotoxic and hepatotoxic. Handle all precursors in a fume hood.

-

Exotherm Control: The Grignard reaction is highly exothermic. On a kilogram scale, active cooling jackets and dosing pumps are mandatory to prevent thermal runaway.

-

Waste Disposal: Aqueous waste will contain magnesium salts and ammonium chloride. Organic waste must be segregated as halogen-free (unless bromobenzene was used to initiate Grignard).

References

-

PubChem. (n.d.).[4] 2-(Thiophen-2-yl)propan-2-ol (Compound Summary). National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (1950). 2-Acetothienone (2-Acetylthiophene) Preparation. Org. Synth. 1950, 30, 1. Retrieved January 28, 2026, from [Link]

-

ScienceMadness. (2011). Discussion on Acetone and Alkali Metal Reactions (Aldol Side Reactions). Retrieved January 28, 2026, from [Link]

Sources

Biological Activities of Thiophene-Containing Compounds: A Technical Guide

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7] Often termed a "bioisostere" of benzene, thiophene offers unique physicochemical properties—enhanced lipophilicity, specific electronic distribution, and metabolic susceptibility—that allow for the fine-tuning of drug pharmacokinetics and potency. This guide provides a technical deep-dive into the structural rationale, metabolic challenges, therapeutic applications, and experimental protocols for thiophene-based drug discovery.

Part 1: Structural Basis & SAR Logic

The Bioisosteric Advantage

Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom donates electron density into the ring via resonance, making the carbons more nucleophilic. This property is critical for:

-

Binding Affinity: Enhanced π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

-

Lipophilicity: Thiophene is generally more lipophilic than benzene (logP difference ~0.5–1.0), facilitating blood-brain barrier (BBB) penetration—a key feature for CNS drugs like Olanzapine .

-

Metabolic Handles: The sulfur atom and the adjacent C-2/C-5 positions are chemically distinct, offering specific sites for metabolic activation or degradation.

The Metabolic Double-Edged Sword

The metabolic fate of thiophene is the most critical safety consideration in drug design. The ring is a "structural alert" due to potential bioactivation by Cytochrome P450 (CYP450) enzymes.[3][6]

-

S-Oxidation: CYP450 oxidation at the sulfur creates a thiophene S-oxide. This intermediate is highly electrophilic and can function as a Michael acceptor, covalently binding to hepatic proteins and causing hepatotoxicity (e.g., the withdrawal of Tienilic Acid ).[3]

-